- Synthesis and pharmacological evaluation of acylhydroquinone derivatives as potent antiplatelet agents, Biochemical Pharmacology (Amsterdam, 2021, 183,

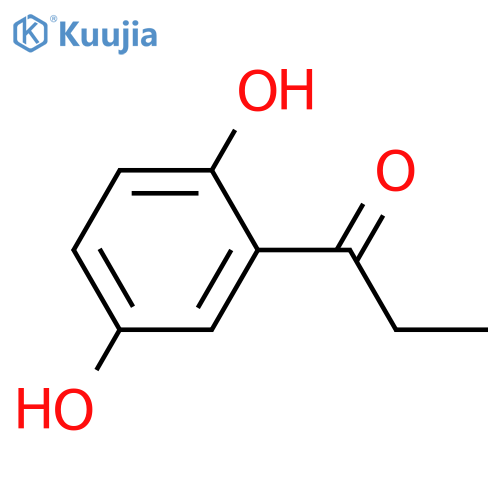

Cas no 938-46-5 (1-(2,5-Dihydroxyphenyl)propan-1-one)

938-46-5 structure

Nombre del producto:1-(2,5-Dihydroxyphenyl)propan-1-one

Número CAS:938-46-5

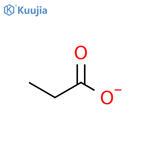

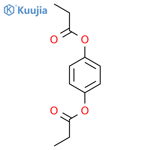

MF:C9H10O3

Megavatios:166.173902988434

MDL:MFCD00016465

CID:83234

PubChem ID:70312

1-(2,5-Dihydroxyphenyl)propan-1-one Propiedades químicas y físicas

Nombre e identificación

-

- 2',5'-dihydroxypropiophenone

- 1-(2,5-dihydroxyphenyl)propan-1-one

- 2,5-Dihydroxypropiophenone

- EINECS 213-343-8

- Propiophenone,2',5'-dihydroxy

- 1-(2,5-Dihydroxyphenyl)-1-propanone (ACI)

- Propiophenone, 2′,5′-dihydroxy- (6CI, 7CI, 8CI)

- 1-(2,5-dihydroxyphenyl)-1-propanone

- 2′,5′-Dihydroxypropiophenone

- NSC 87567

- MFCD00016465

- CS-0256650

- AKOS002392970

- 938-46-5

- G77431

- Propiophenone, 2',5'-dihydroxy-

- BRN 1938824

- SCHEMBL1129352

- NSC87567

- 1-(2,5-Dihydroxyphenyl)-1-propanone #

- 1-Propanone,5-dihydroxyphenyl)-

- WLN: QR DQ BV2

- A844721

- 1-Propanone, 1-(2,5-dihydroxyphenyl)-

- 2 inverted exclamation marka,5 inverted exclamation marka-Dihydroxypropiophenone

- NS00039688

- NSC-87567

- Propiophenone,5'-dihydroxy-

- DB-057438

- MZ5ZW5SJ67

- DTXSID60239657

- InChI=1/C9H10O3/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,10,12H,2H2,1H

- EN300-6504460

- UNII-MZ5ZW5SJ67

- 1-(2,5-Dihydroxyphenyl)propan-1-one

-

- MDL: MFCD00016465

- Renchi: 1S/C9H10O3/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,10,12H,2H2,1H3

- Clave inchi: CFQYIIXIHXUPQT-UHFFFAOYSA-N

- Sonrisas: O=C(CC)C1C(O)=CC=C(O)C=1

- Brn: 1938824

Atributos calculados

- Calidad precisa: 166.06300

- Masa isotópica única: 166.063

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 2

- Complejidad: 167

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de constructos de variantes mutuas: 31

- Xlogp3: nothing

- Carga superficial: 0

- Superficie del Polo topológico: 57.5A^2

Propiedades experimentales

- Color / forma: Not determined

- Denso: 1.1708 (rough estimate)

- Punto de fusión: 95-99 °C

- Punto de ebullición: 254.38°C (rough estimate)

- Punto de inflamación: 171.7°C

- índice de refracción: 1.5500 (estimate)

- PSA: 57.53000

- Logp: 1.69050

- Disolución: Not determined

1-(2,5-Dihydroxyphenyl)propan-1-one Información de Seguridad

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: S37/39-S26

- Rtecs:UH0420000

-

Señalización de mercancías peligrosas:

- Términos de riesgo:R36/37/38

1-(2,5-Dihydroxyphenyl)propan-1-one Datos Aduaneros

- Código HS:2914501900

- Datos Aduaneros:

China Customs Code:

2914501900Overview:

2914501900 Other ketophenols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acetone declared packaging

Summary:

2914501900 other ketone-phenols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

1-(2,5-Dihydroxyphenyl)propan-1-one PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | MS-21952-5MG |

1-(2,5-dihydroxyphenyl)propan-1-one |

938-46-5 | >95% | 5mg |

£46.00 | 2025-02-09 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-275540-5g |

2',5'-Dihydroxypropiophenone, |

938-46-5 | 5g |

¥587.00 | 2023-09-05 | ||

| TRC | D452518-10mg |

1-(2,5-Dihydroxyphenyl)propan-1-one |

938-46-5 | 10mg |

$ 50.00 | 2022-06-05 | ||

| Cooke Chemical | F835321-5g |

2',5'-Dihydroxypropiophenone |

938-46-5 | 97 | 5g |

RMB 484.80 | 2025-02-21 | |

| Key Organics Ltd | MS-21952-10MG |

1-(2,5-dihydroxyphenyl)propan-1-one |

938-46-5 | >95% | 10mg |

£63.00 | 2025-02-09 | |

| Enamine | EN300-6504460-0.25g |

1-(2,5-dihydroxyphenyl)propan-1-one |

938-46-5 | 95% | 0.25g |

$19.0 | 2023-05-29 | |

| Enamine | EN300-6504460-100.0g |

1-(2,5-dihydroxyphenyl)propan-1-one |

938-46-5 | 95% | 100g |

$288.0 | 2023-05-29 | |

| Enamine | EN300-6504460-0.1g |

1-(2,5-dihydroxyphenyl)propan-1-one |

938-46-5 | 95% | 0.1g |

$19.0 | 2023-05-29 | |

| Enamine | EN300-6504460-5.0g |

1-(2,5-dihydroxyphenyl)propan-1-one |

938-46-5 | 95% | 5g |

$92.0 | 2023-05-29 | |

| Enamine | EN300-6504460-50.0g |

1-(2,5-dihydroxyphenyl)propan-1-one |

938-46-5 | 95% | 50g |

$206.0 | 2023-05-29 |

1-(2,5-Dihydroxyphenyl)propan-1-one Métodos de producción

Métodos de producción 1

Condiciones de reacción

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Catalysts: Zinc chloride ; 90 s, 40 °C

Referencia

- ZnCl2@MWCNTs nanocomposite as an efficient and reusable catalyst for direct regioselective ortho C-acylation of phenolic compounds under solvent-free and microwave conditions, Green Chemistry Letters and Reviews, 2017, 10(4), 228-234

Métodos de producción 3

Condiciones de reacción

1.1 Catalysts: Alumina , Zinc chloride ; 1.8 min, heated

Referencia

- Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions, Organic Chemistry Frontiers, 2014, 1(4), 415-421

Métodos de producción 4

Condiciones de reacción

1.1 Catalysts: Boron trifluoride etherate Solvents: Chlorobenzene ; 2 - 8 h, 80 °C

Referencia

- Synthesis and evaluation of aromatic methoxime derivatives against five postharvest phytopathogenic fungi of fruits. Main structure-activity relationships, Food Chemistry, 2020, 321,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Boron trifluoride dibutyl etherate

1.2 Solvents: Water

1.3 Solvents: Dichloromethane

1.2 Solvents: Water

1.3 Solvents: Dichloromethane

Referencia

- Synthetic Utility and Mechanistic Implications of the Fries Rearrangement of Hydroquinone Diesters in Boron Trifluoride Complexes, Journal of Organic Chemistry, 2000, 65(15), 4712-4714

Métodos de producción 6

Condiciones de reacción

Referencia

- Preparation of pharmaceutical compositions comprises estradiol or other forms of steroidal estrogens for treating genitourinary syndrome of menopause in human, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

Referencia

- Intramolecular weak hydrogen bonds in substituted 4-arylthiazoles, Heterocyclic Communications, 2003, 9(2), 165-170

Métodos de producción 8

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Boron trifluoride Solvents: Water

Referencia

- Assessing parameter suitability for the strength evaluation of intramolecular resonance assisted hydrogen bonding in o-carbonyl hydroquinones, Molecules, 2019, 24(2),

Métodos de producción 10

Condiciones de reacción

Referencia

- An improved method for the preparation of 4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylates from 2-acyl-1,4-benzoquinones and mercaptoacetates, Heterocycles, 2001, 55(12), 2423-2429

Métodos de producción 11

Condiciones de reacción

Referencia

- Photo-induced condensation reaction of p-quinones with aldehydes, Bulletin of the Chemical Society of Japan, 1974, 47(5), 1303-4

Métodos de producción 12

Condiciones de reacción

Referencia

- Synthesis of o-hydroxyaryl alkyl ketones, Zhurnal Organicheskoi Khimii, 1969, 5(3), 515-17

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Borane, trifluoro-, dihydrate ; 20 min, 90 °C

Referencia

- An acylhydroquinone derivative produces OXPHOS uncoupling and sensitization to BH3 mimetic ABT-199 (Venetoclax) in human promyelocytic leukemia cells, Bioorganic Chemistry, 2020, 100,

Métodos de producción 14

Condiciones de reacción

Referencia

- A direct route to acylhydroquinones from α-keto acids and α-carboxamido acids, Tetrahedron Letters, 1998, 39(23), 3957-3960

Métodos de producción 15

Condiciones de reacción

Referencia

- Cyclooligomerization of quinones. IV. Action of strong acids on 2,3-dialkyl-p-benzoquinones, Acta Chemica Scandinavica (1947-1973), 1972, 26(7), 2752-8

1-(2,5-Dihydroxyphenyl)propan-1-one Raw materials

1-(2,5-Dihydroxyphenyl)propan-1-one Preparation Products

1-(2,5-Dihydroxyphenyl)propan-1-one Literatura relevante

-

Hossein Naeimi,Atefeh Amini,Mohsen Moradian Org. Chem. Front. 2014 1 415

-

Diana Catalina Palacio Lozano,Hugh E. Jones,Mark P. Barrow,Martin Wills RSC Adv. 2023 13 17727

-

3. CCCXXX.—Hydroxy-carbonyl compounds. Part V. The preparation of coumarins and 1 : 4-pyrones from phenol, p-cresol, quinol, and α-naphtholAlexander Robertson,William F. Sandrock,Catherine B. Hendry J. Chem. Soc. 1931 2426

938-46-5 (1-(2,5-Dihydroxyphenyl)propan-1-one) Productos relacionados

- 6921-64-8(1-(2-Hydroxy-4-methylphenyl)ethanone)

- 3516-95-8(2’-Hydroxy-3-phenylpropiophenone)

- 490-78-8(2',5'-Dihydroxyacetophenone)

- 40786-69-4(1-(2,4-Dihydroxy-3-propylphenyl)ethanone)

- 4390-92-5(1-(2,4-Dihydroxyphenyl)butan-1-one)

- 2887-61-8(2'-Hydroxybutyrophenone)

- 610-99-1(2'-Hydroxypropiophenone)

- 2295-58-1(Flopropione)

- 3144-54-5(1-(2,4-Dihydroxyphenyl)-1-hexanone)

- 5792-36-9(2',4'-Dihydroxypropiophenone)

Proveedores recomendados

atkchemica

Miembros de la medalla de oro

Proveedor de China

Reactivos

Taian Jiayue Biochemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Miembros de la medalla de oro

Proveedor de China

Reactivos

Hubei Changfu Chemical Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote